molecular formula C24H24N2O4S B2565465 4-エトキシ-N-(1-(フェニルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンズアミド CAS No. 941961-15-5

4-エトキシ-N-(1-(フェニルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンズアミド

カタログ番号: B2565465
CAS番号: 941961-15-5
分子量: 436.53
InChIキー: BYCBQWKGZSSULE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes an ethoxy group, a phenylsulfonyl group, and a tetrahydroquinoline moiety

科学的研究の応用

Antiinflammatory Activity

Research has demonstrated that derivatives of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline exhibit significant anti-inflammatory effects. The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. In preclinical studies, it has shown promise in treating conditions such as psoriasis and rheumatoid arthritis by modulating Th17 cell activity .

Anticonvulsant Activity

The structural characteristics of the compound suggest potential anticonvulsant properties. Similar compounds have been evaluated for their ability to modulate GABAergic activity and enhance the efficacy of existing anticonvulsants. The introduction of specific substituents can significantly alter the pharmacodynamics and pharmacokinetics of these derivatives .

Efficacy in Autoimmune Models

In a study involving mouse models of rheumatoid arthritis, the compound demonstrated superior bioavailability and therapeutic effects compared to existing treatments like GSK2981278. The study reported a significant reduction in disease severity with minimal side effects after two weeks of administration .

Anticonvulsant Studies

Another research effort focused on synthesizing derivatives to evaluate their anticonvulsant activity through pentylenetetrazole-induced seizure models. The results indicated that certain modifications to the phenylsulfonyl group enhanced anticonvulsant efficacy while maintaining safety profiles .

Data Table: Summary of Research Findings

Study FocusKey FindingsReference
Autoimmune Disease TreatmentEffective RORγt inverse agonist; reduced disease severity in mice
Anticonvulsant ActivityEnhanced GABAergic activity; improved efficacy over existing drugs

準備方法

The synthesis of 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent.

    Attachment of the ethoxy group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide.

    Formation of the benzamide moiety: This final step involves the coupling of the intermediate with a benzoyl chloride to form the benzamide structure.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

化学反応の分析

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down specific bonds within the molecule, leading to the formation of smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives and fragments of the original compound.

作用機序

The mechanism of action of 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:

    4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: This compound has a similar structure but differs in the position of the phenylsulfonyl group.

    4-ethoxy-N-(4-ethoxyphenyl)benzamide: This compound has an additional ethoxy group on the phenyl ring, which may alter its chemical and biological properties.

    4-ethoxy-N-(1-(2-hydroxy-ethylcarbamoyl)-2-phenyl-vinyl)-benzamide: This compound has a different substituent on the benzamide moiety, which may affect its reactivity and applications.

The uniqueness of 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.

生物活性

The compound 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a derivative of tetrahydroquinoline that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}N2_2O3_3S
  • Molecular Weight : 342.44 g/mol
  • SMILES Notation : CCOC(=O)N(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC=N2)C(C)=C

This structure features an ethoxy group and a phenylsulfonyl moiety attached to a tetrahydroquinoline backbone, which is crucial for its biological activity.

Research indicates that the compound interacts with various biological targets, primarily involving:

  • RORγt Inhibition : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key regulator in the differentiation of Th17 cells. This action is significant in the context of autoimmune diseases such as psoriasis and rheumatoid arthritis .
  • Anticoagulant Properties : Some derivatives of tetrahydroquinoline compounds have demonstrated potent anticoagulant effects by inhibiting Factor Xa (FXa), making them potential candidates for thromboembolic disease treatments .
  • P2X7 Receptor Antagonism : The compound exhibits antagonistic activity against the P2X7 receptor, which is implicated in inflammatory responses and pain signaling pathways .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound shows promising bioavailability:

  • Bioavailability : The bioavailability was reported at 48.1% in mice and 32.9% in rats, significantly higher than that of related compounds like GSK2981278 .

Efficacy in Animal Models

In experimental models, the compound has shown efficacy in treating conditions associated with Th17-mediated autoimmune diseases:

  • Psoriasis Treatment : In mouse models, lower doses of the compound effectively reduced psoriatic lesions compared to controls .
  • Rheumatoid Arthritis : The compound's efficacy was also noted in models of rheumatoid arthritis without adverse effects after two weeks of administration .

Study on RORγt Inverse Agonists

A recent study focused on synthesizing and testing various tetrahydroquinoline derivatives for their RORγt inhibitory activities. The findings indicated that:

  • The lead compound exhibited superior therapeutic effects at lower doses compared to existing treatments.
  • No significant side effects were observed during the treatment period, suggesting a favorable safety profile .

Anticoagulant Activity Assessment

Another investigation assessed the anticoagulant properties of related compounds. Key findings included:

  • Potent inhibition of FXa was observed, leading to effective anti-thrombotic outcomes.
  • These compounds demonstrated a promising profile for preventing thrombus formation in various clinical scenarios .

特性

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-30-21-13-10-18(11-14-21)24(27)25-20-12-15-23-19(17-20)7-6-16-26(23)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17H,2,6-7,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCBQWKGZSSULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。